molecular formula C25H38N2O B050366 2-(4-Heptylphenyl)-5-octoxypyrimidine CAS No. 121640-68-4

2-(4-Heptylphenyl)-5-octoxypyrimidine

Cat. No. B050366
CAS RN: 121640-68-4
M. Wt: 382.6 g/mol
InChI Key: ROUZDYXXSLYRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Heptylphenyl)-5-octoxypyrimidine is a chemical compound that has shown potential in scientific research applications. It belongs to the class of pyrimidine derivatives and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-5-octoxypyrimidine involves its interaction with the alpha7 nicotinic acetylcholine receptor. It binds to the receptor and enhances its function, leading to increased release of neurotransmitters such as acetylcholine and glutamate. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
Apart from its effects on cognitive function, 2-(4-Heptylphenyl)-5-octoxypyrimidine has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain. It has also been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Heptylphenyl)-5-octoxypyrimidine in lab experiments is its high affinity for the alpha7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the function of this receptor and its role in cognitive function and memory. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 2-(4-Heptylphenyl)-5-octoxypyrimidine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Studies have shown that enhancing the function of the alpha7 nicotinic acetylcholine receptor can improve cognitive function in animal models of Alzheimer's disease, and 2-(4-Heptylphenyl)-5-octoxypyrimidine may have potential in this regard. Another area of interest is its potential as a treatment for inflammatory disorders such as multiple sclerosis. Its anti-inflammatory properties make it a promising candidate for further research in this area.
Conclusion:
2-(4-Heptylphenyl)-5-octoxypyrimidine is a chemical compound that has shown potential in scientific research applications, particularly in the field of neuroscience. Its high affinity for the alpha7 nicotinic acetylcholine receptor makes it a valuable tool for studying cognitive function and memory, and it may have potential as a treatment for cognitive and inflammatory disorders. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 2-(4-Heptylphenyl)-5-octoxypyrimidine involves the reaction of 4-heptylphenylboronic acid with 5-bromo-2-chloropyrimidine in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and requires careful control of temperature and pressure. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-(4-Heptylphenyl)-5-octoxypyrimidine has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have shown that 2-(4-Heptylphenyl)-5-octoxypyrimidine can enhance the function of this receptor, leading to improved cognitive performance in animal models.

properties

CAS RN

121640-68-4

Product Name

2-(4-Heptylphenyl)-5-octoxypyrimidine

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

2-(4-heptylphenyl)-5-octoxypyrimidine

InChI

InChI=1S/C25H38N2O/c1-3-5-7-9-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3

InChI Key

ROUZDYXXSLYRSA-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC

Canonical SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC

synonyms

2-(4-Heptylphenyl)-5-(octyloxy)-pyrimidine

Origin of Product

United States

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